Ethyl 2-methylpyrimidine-4-carboxylate
Overview
Description
Ethyl 2-methylpyrimidine-4-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Result of Action
The molecular and cellular effects of Ethyl 2-methylpyrimidine-4-carboxylate’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors impact this compound is currently unavailable .
Biochemical Analysis
Biochemical Properties
Ethyl 2-methylpyrimidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and repair. This compound inhibits this enzyme, leading to a decrease in the production of tetrahydrofolate, a form of folic acid necessary for the synthesis of nucleotides . This inhibition can affect cell proliferation and is a mechanism often exploited in cancer treatment.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of dihydrofolate reductase by this compound can lead to cell cycle arrest and apoptosis in rapidly dividing cells . This compound also affects the expression of genes involved in cell growth and differentiation, further impacting cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. By binding to the active site of dihydrofolate reductase, it inhibits the enzyme’s activity, preventing the conversion of dihydrofolate to tetrahydrofolate . This inhibition disrupts the folate cycle, leading to a reduction in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis. Additionally, this compound can modulate the activity of other enzymes and proteins involved in cellular metabolism and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound can result in sustained inhibition of dihydrofolate reductase, causing prolonged effects on cell proliferation and survival.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit dihydrofolate reductase without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity . These toxic effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of the folate cycle, influencing the levels of various metabolites . The inhibition of dihydrofolate reductase by this compound leads to a decrease in tetrahydrofolate levels, affecting the synthesis of nucleotides and amino acids. This disruption in metabolic flux can have downstream effects on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through folate transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to dihydrofolate reductase and other target proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with dihydrofolate reductase and other enzymes involved in nucleotide synthesis . Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals, further influencing its subcellular distribution and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methylpyrimidine-4-carboxylate typically involves the reaction of ethyl cyanoacetate with formamide under acidic conditions to form the pyrimidine ring. The reaction is carried out by heating the mixture to promote cyclization. The resulting product is then esterified to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected, purified, and isolated.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyrimidine ring.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-methylpyrimidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to nucleotides.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Ethyl 2-methylpyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: This compound has a similar structure but contains a chlorine atom, which can alter its reactivity and biological activity.
Ethyl 2-methylpyridine-4-carboxylate: This compound has a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
ethyl 2-methylpyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-5-9-6(2)10-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHAOGKPYSIRFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505242 | |
Record name | Ethyl 2-methylpyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76240-14-7 | |
Record name | Ethyl 2-methylpyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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